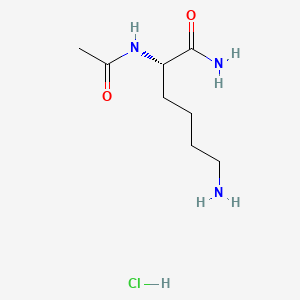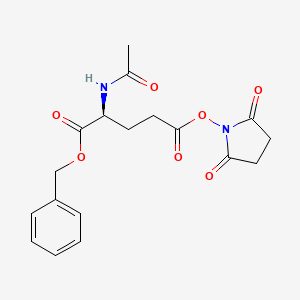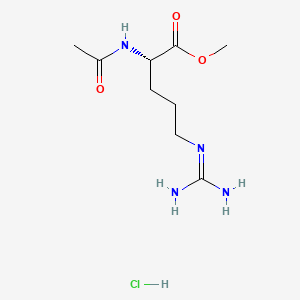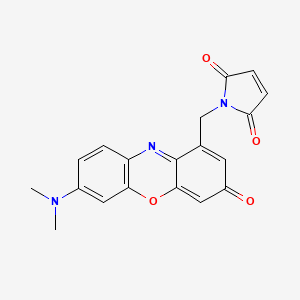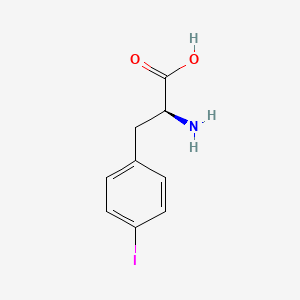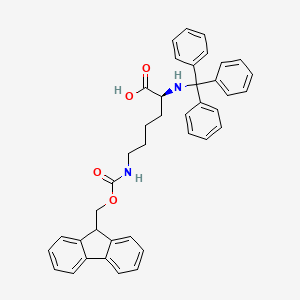
Trt-Lys(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trt-Lys(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the trityl (Trt) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) as they prevent unwanted side reactions during the synthesis process.
科学的研究の応用
Chemistry: Trt-Lys(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing researchers to create complex peptide sequences with high precision.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens to generate antibodies.
Medicine: In the medical field, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents, targeting specific proteins or pathways involved in diseases.
Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trt-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Trt group. The process begins with the lysine molecule, which undergoes a series of reactions to attach the protecting groups. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is introduced using trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield.
化学反応の分析
Types of Reactions: Trt-Lys(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA). These deprotection reactions are essential for the stepwise assembly of peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: The coupling of amino acids to form peptides is typically carried out using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products Formed: The primary product formed from these reactions is the desired peptide sequence. The deprotection steps ensure that the amino groups are free to react with the next amino acid in the sequence, leading to the formation of the peptide bond.
作用機序
The mechanism of action of Trt-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide sequence. The Fmoc group is removed using piperidine, exposing the amino group for coupling with the next amino acid. The Trt group is removed using TFA, exposing the side chain amino group for further reactions.
類似化合物との比較
Fmoc-Lys(Boc)-OH: Similar to Trt-Lys(Fmoc)-OH but uses a tert-butyloxycarbonyl (Boc) group instead of the Trt group.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group instead of the Trt group.
Fmoc-Lys(ivDde)-OH: Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the Trt group.
Uniqueness: this compound is unique due to the combination of the Trt and Fmoc protecting groups. The Trt group provides stability during the synthesis process, while the Fmoc group allows for easy removal and subsequent coupling reactions. This combination makes this compound a versatile and valuable compound in peptide synthesis.
特性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBORKOTDYTSJ-QNGWXLTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
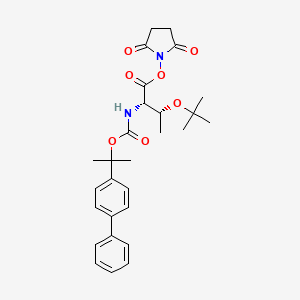
![Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B613236.png)
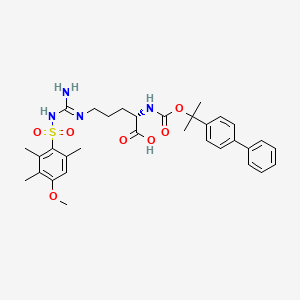

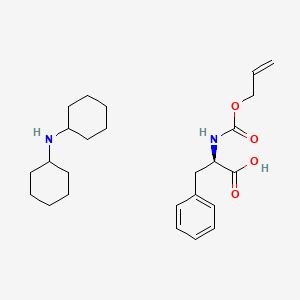
![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)
